molecular formula C12H14N2O2 B14730069 4-Butyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one CAS No. 10480-49-6

4-Butyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one

Cat. No.: B14730069
CAS No.: 10480-49-6
M. Wt: 218.25 g/mol
InChI Key: GAMODLKNVATJCB-UHFFFAOYSA-N
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Description

4-Butyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. This compound features a five-membered ring containing oxygen and nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 4-butylbenzohydrazide with phenyl isocyanate in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole N-oxides, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-Butyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Butyl-3-phenyl-1,2,4-oxadiazole: Lacks the ketone group at the 5-position.

    3-Phenyl-1,2,4-oxadiazol-5(4H)-one: Lacks the butyl group at the 4-position.

    4-Butyl-1,2,4-oxadiazol-5(4H)-one: Lacks the phenyl group at the 3-position.

Uniqueness

4-Butyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one is unique due to the presence of both butyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

10480-49-6

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-butyl-3-phenyl-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C12H14N2O2/c1-2-3-9-14-11(13-16-12(14)15)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3

InChI Key

GAMODLKNVATJCB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NOC1=O)C2=CC=CC=C2

Origin of Product

United States

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